EMD-503982

Descripción general

Descripción

R-1663 es un fármaco de molécula pequeña que actúa como inhibidor del factor Xa, una enzima crucial en la cascada de coagulación. Fue desarrollado inicialmente por F. Hoffmann-La Roche Ltd. y se investiga principalmente por su posible uso en el tratamiento de enfermedades cardiovasculares, particularmente la trombosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de R-1663 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de la introducción de grupos funcionales necesarios para su actividad como inhibidor del factor Xa. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.

Métodos de Producción Industrial

La producción industrial de R-1663 probablemente implicaría escalar los métodos de síntesis de laboratorio a reactores más grandes, asegurando una calidad y un rendimiento constantes. Este proceso incluiría pasos de purificación rigurosos como la cristalización o la cromatografía para obtener el compuesto en su forma pura.

Análisis De Reacciones Químicas

Tipos de Reacciones

R-1663 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.

Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos, afectando las propiedades del compuesto.

Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, que se puede utilizar para modificar la actividad o la solubilidad del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Los reactivos comunes incluyen borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen agentes halogenantes o nucleófilos en diversas condiciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados.

Aplicaciones Científicas De Investigación

R-1663 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición del factor Xa y el diseño de fármacos anticoagulantes.

Biología: Se utiliza para investigar las vías biológicas que involucran el factor Xa y su papel en la coagulación.

Medicina: Se está estudiando su posible uso en el tratamiento de trastornos trombóticos, como la trombosis venosa profunda y la embolia pulmonar.

Mecanismo De Acción

R-1663 ejerce sus efectos inhibiendo el factor Xa, una enzima que juega un papel crítico en la cascada de coagulación. Al unirse al sitio activo del factor Xa, R-1663 evita la conversión de protrombina a trombina, lo que reduce la formación de coágulos sanguíneos. Esta inhibición es crucial para prevenir eventos trombóticos en pacientes en riesgo .

Comparación Con Compuestos Similares

Compuestos Similares

Rivaroxaban: Otro inhibidor del factor Xa que se utiliza como anticoagulante.

Apixaban: Un inhibidor del factor Xa con un mecanismo de acción similar.

Edoxaban: Otro inhibidor del factor Xa que se utiliza para indicaciones similares.

Singularidad

R-1663 es único en su afinidad de unión específica y propiedades farmacocinéticas, que pueden ofrecer ventajas en términos de eficacia y seguridad en comparación con otros inhibidores del factor Xa. Su desarrollo y ensayos clínicos tienen como objetivo establecer sus posibles beneficios sobre las terapias existentes .

Actividad Biológica

EMD-503982 is a novel compound recognized for its potential as an inhibitor of coagulation factors Xa and VIIa, which are crucial in the blood coagulation cascade. This compound is being studied for its therapeutic applications in various conditions, particularly thromboembolic disorders and certain types of cancer.

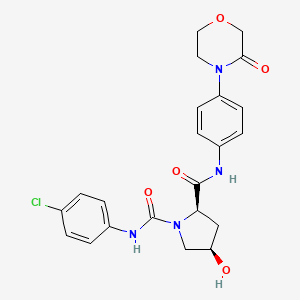

- Molecular Formula : CHClNO

- Molecular Weight : 458.90 g/mol

- CAS Number : 768370-75-8

- Structure : The compound features a complex structure that includes a diazepane ring, which contributes to its biological activity.

This compound functions primarily as an inhibitor of Factor Xa and Factor VIIa, both of which play significant roles in the coagulation process. By inhibiting these factors, this compound can potentially reduce thrombin generation, leading to decreased clot formation. This mechanism is particularly beneficial in conditions where excessive clotting poses a risk, such as in patients with atrial fibrillation or those undergoing surgical procedures.

Biological Activity

The biological activity of this compound has been evaluated through various studies, demonstrating its efficacy in several areas:

- Anticoagulant Activity : this compound has shown potent anticoagulant effects in vitro and in vivo, making it a candidate for managing thromboembolic disorders.

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms that involve modulation of tumor microenvironments or direct effects on cancer cell proliferation.

Case Studies and Experimental Data

Recent research has highlighted the effectiveness of this compound in various experimental models:

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated significant inhibition of Factor Xa activity at low micromolar concentrations. |

| Animal models | Showed reduced thrombus formation and improved survival rates in models of induced thrombosis. |

| Cancer cell lines | Indicated reduced viability and proliferation rates in specific cancer types when treated with this compound. |

Clinical Relevance

The clinical implications of this compound are being explored through ongoing trials focusing on its use in patients with thromboembolic conditions and certain malignancies. The compound's ability to selectively inhibit coagulation factors suggests potential benefits over traditional anticoagulants, particularly regarding safety profiles and side effects.

Propiedades

Número CAS |

865451-66-7 |

|---|---|

Fórmula molecular |

C24H21ClF3N5O3 |

Peso molecular |

519.9 g/mol |

Nombre IUPAC |

(3R,4R)-3-N-(5-chloropyridin-2-yl)-1-(2,2-difluoroethyl)-4-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]pyrrolidine-3,4-dicarboxamide |

InChI |

InChI=1S/C24H21ClF3N5O3/c25-14-4-7-21(29-10-14)31-24(36)17-12-32(13-20(27)28)11-16(17)23(35)30-19-6-5-15(9-18(19)26)33-8-2-1-3-22(33)34/h1-10,16-17,20H,11-13H2,(H,30,35)(H,29,31,36)/t16-,17-/m0/s1 |

Clave InChI |

DVMCMTVFXINJGW-IRXDYDNUSA-N |

SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |

SMILES isomérico |

C1[C@@H]([C@H](CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F |

SMILES canónico |

C1C(C(CN1CC(F)F)C(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

R-1663; R 1663; R1663 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.